t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester
Overview
Description
t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is commonly employed as a protecting group in organic synthesis, particularly in the preparation of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester typically involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the amino group. The process begins with the protection of the amino group of methionine using Boc anhydride in the presence of a base such as sodium hydroxide. This is followed by the coupling of the protected methionine with aminobutyric acid and phenylalanine methyl ester using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced methionine derivatives.
Substitution: Deprotected amino acids and peptides.
Scientific Research Applications
t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: Used in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide bond formation. The protected amino acid can then be selectively deprotected under acidic conditions to reveal the free amino group, allowing for further peptide elongation .
Comparison with Similar Compounds
Similar Compounds
t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine: Similar structure but without the methyl ester group.
t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine isopropyl ester: Similar structure with an isopropyl ester group instead of a methyl ester group.
Uniqueness
t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester is unique due to its specific combination of protecting groups and ester functionalities, which provide stability and reactivity suitable for peptide synthesis. Its use in solid-phase peptide synthesis allows for efficient and high-yield production of peptides .
Properties
IUPAC Name |
methyl (2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O6S/c1-23(2,3)33-22(31)26-17(13-14-34-7)19(28)27-24(4,5)21(30)25-18(20(29)32-6)15-16-11-9-8-10-12-16/h8-12,17-18H,13-15H2,1-7H3,(H,25,30)(H,26,31)(H,27,28)/t17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMYWYKYVNEZIV-ROUUACIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(C)(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NC(C)(C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908014 | |
Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{1-hydroxy-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)imino]-2-methylpropan-2-yl}-4-(methylsulfanyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102714-80-7 | |
Record name | t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{1-hydroxy-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)imino]-2-methylpropan-2-yl}-4-(methylsulfanyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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